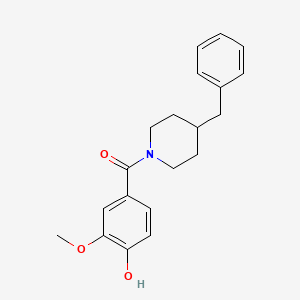

Tyrosinase-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23NO3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(4-benzylpiperidin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone |

InChI |

InChI=1S/C20H23NO3/c1-24-19-14-17(7-8-18(19)22)20(23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3 |

InChI Key |

HGMHRMVDSVMUEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Tyrosinase-IN-17: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-17, also identified as compound 5b, is a novel synthetic inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] As a lipophilic and skin-permeable molecule with low cytotoxicity, it presents a promising candidate for research in hyperpigmentation disorders and related melanin-associated conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Mechanism of Action

This compound functions as a direct inhibitor of the monophenolase activity of tyrosinase.[2] The inhibition is suggested to be competitive, meaning the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine.[2] This binding is facilitated by key interactions within the enzyme's catalytic domain. Molecular docking studies have indicated that the benzyl substituent of this compound engages in important interactions within the active site, which may account for its inhibitory potency.[2]

Proposed Inhibition Mechanism

The following diagram illustrates the proposed competitive inhibition of tyrosinase by this compound.

Caption: Competitive inhibition of tyrosinase by this compound.

Quantitative Data

The inhibitory potency and cytotoxic profile of this compound have been quantitatively assessed through various assays. The data is summarized in the tables below.

Table 1: Tyrosinase Inhibition Data

| Compound | Assay Type | Substrate | pIC50 | IC50 (µM) |

| This compound (5b) | Monophenolase | L-Tyrosine | 4.99 | 10.23 |

| This compound (5b) | Diphenolase | L-DOPA | < 4 | > 100 |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.[2]

Table 2: Cytotoxicity Data

| Compound | Cell Line | Assay | CC50 (µM) |

| This compound (5b) | Not specified | Not specified | > 200 |

CC50 is the concentration of a compound that causes 50% reduction in cell viability.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)

This assay evaluates the inhibitory effect on the hydroxylation of L-tyrosine to L-DOPA.

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-Tyrosine (Sigma-Aldrich)

-

Potassium Phosphate Buffer (50 mM, pH 6.5)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer (pH 6.5) and L-tyrosine (1 mM).

-

Add various concentrations of this compound to the wells. A control well should contain DMSO without the inhibitor.

-

Initiate the reaction by adding mushroom tyrosinase solution (500-1000 units/mL).

-

Incubate the plate at 25°C.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for 10-20 minutes using a spectrophotometer.

-

The initial reaction rate is calculated from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated using the formula: (1 - (Vi / V0)) * 100, where Vi is the initial velocity in the presence of the inhibitor and V0 is the initial velocity of the control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay assesses the inhibition of the oxidation of L-DOPA to dopaquinone.

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

-

Potassium Phosphate Buffer (50 mM, pH 6.8)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer (pH 6.8).

-

Add various concentrations of this compound to the wells, with a DMSO control.

-

Add the mushroom tyrosinase solution to each well and pre-incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding L-DOPA solution (2 mM).

-

Immediately measure the absorbance at 475 nm every minute for 10 minutes.

-

Calculate the initial reaction rate and percent inhibition as described for the monophenolase assay.

-

Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability of mammalian cells.

Materials:

-

B16F10 melanoma cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed B16F10 cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The CC50 value is calculated from the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and evaluation of this compound.

Signaling Pathways in Melanogenesis

While this compound acts as a direct inhibitor of the tyrosinase enzyme, its downstream effects on melanin production are integrated within complex cellular signaling networks. The primary pathway regulating tyrosinase expression and melanogenesis is the cAMP/PKA/CREB/MITF pathway.

cAMP/PKA/CREB/MITF Signaling Pathway

Stimulation of melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase (TYR). By directly inhibiting the tyrosinase enzyme, this compound bypasses this upstream regulation and acts at the final enzymatic step of melanin production.

Caption: Regulation of melanogenesis and the point of intervention for this compound.

Conclusion

This compound is a potent, non-cytotoxic, and skin-permeable inhibitor of tyrosinase. Its mechanism of action is proposed to be competitive, directly targeting the monophenolase activity of the enzyme. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation and development of this compound for applications in dermatology and cosmetology. Understanding its interaction with the key signaling pathways of melanogenesis will be crucial for elucidating its full biological effects.

References

The Structure-Activity Relationship of Tyrosinase-IN-17: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Piperidine-Based Tyrosinase Inhibitors for Melanogenesis-Related Disorders

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Tyrosinase-IN-17 and its analogs as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This document is intended for researchers, scientists, and drug development professionals working on novel treatments for hyperpigmentation disorders and other melanin-related conditions.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] The enzyme is involved in two critical reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and therapeutics for these conditions. This compound has emerged as a promising, lipophilic, and non-cytotoxic inhibitor of this enzyme, making it an important lead compound for further investigation.[2]

Core Structure and Mechanism of Action

This compound, also referred to as compound 5b in some literature, is a piperidine amide derivative.[2] Its inhibitory activity is primarily attributed to its ability to compete with the natural substrates of tyrosinase, L-tyrosine and L-DOPA, for binding to the enzyme's active site. The mechanism of many tyrosinase inhibitors involves the chelation of the copper ions within the active site, which is crucial for the enzyme's catalytic function.[1]

The general structure of this compound and its analogs consists of a central piperidine or piperazine core, an N-acyl group (often a substituted benzoyl or cinnamoyl moiety), and a substituent on the piperidine/piperazine ring. The exploration of modifications at these positions has provided valuable insights into the SAR of this class of inhibitors.

Structure-Activity Relationship (SAR) of this compound and Analogs

The inhibitory potency of this compound and its analogs is significantly influenced by the nature of the substituents on the piperidine/piperazine ring and the N-acyl group. The following table summarizes the quantitative SAR data for a series of these compounds, primarily focusing on their monophenolase inhibitory activity, which is the rate-limiting step in melanogenesis.

| Compound ID | Core Structure | R (N-substituent on Piperidine/Piperazine) | Ar (Acyl Group) | pIC50 (Monophenolase) | Reference |

| This compound (5b) | Piperidine | Phenethyl | 4-Methoxyphenyl | 4.99 | |

| 1a | Piperazine | Benzyl | 3,4-Dihydroxyphenyl | > 4.00 | |

| 2a | Piperazine | Phenyl | 3,4-Dihydroxyphenyl | < 3.30 | |

| 3a | Piperazine | Benzyl | 3,4-Dihydroxycinnamoyl | > 4.00 | |

| 4a | Piperazine | Phenyl | 3,4-Dihydroxycinnamoyl | < 3.30 | |

| 5a | Piperidine | Benzyl | 3,4-Dihydroxyphenyl | 4.74 | |

| 6b | Piperidine | Phenethyl | 4-Hydroxy-3-methoxycinnamoyl | 4.53 | |

| 4d | Tosyl piperazine-dithiocarbamate acetamide | - | 4-Methoxyphenyl | 6.88 (IC50 in µM) | |

| 10b | Piperazine-triazole | - | 4-Nitrophenyl | 30.7 (IC50 in µM) |

Key SAR Insights:

-

Piperidine vs. Piperazine Core: Piperidine-containing compounds generally exhibit higher potency than their piperazine counterparts, suggesting that the second basic nitrogen in the piperazine ring may be detrimental to activity.

-

N-Substituent on the Heterocyclic Ring: The presence of a benzyl or phenethyl group at the nitrogen of the piperidine/piperazine ring is often associated with enhanced inhibitory activity. This is likely due to favorable hydrophobic interactions within a pocket of the enzyme's active site.

-

Acyl Group Substituents: The nature and position of substituents on the benzoyl or cinnamoyl ring play a crucial role. For instance, a methoxy group at the para-position of the phenyl ring, as seen in this compound, contributes significantly to its high potency. Hydroxyl groups, particularly at the 3 and 4 positions, also confer notable activity.

-

Acyl Group Linker: The presence of a vinyl group in cinnamoyl derivatives compared to benzoyl derivatives can influence potency, though the effect varies depending on other structural features.

Experimental Protocols

General Synthesis of this compound and Analogs (Amide Coupling)

The synthesis of this compound and its analogs is typically achieved through an amide coupling reaction between a substituted benzoic or cinnamic acid and a corresponding piperidine or piperazine derivative. A general and robust procedure utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is described below.

Materials:

-

Substituted benzoic or cinnamic acid (1.0 eq)

-

4-Phenethylpiperidine (or other substituted piperidine/piperazine) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the corresponding piperidine or piperazine derivative (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)

This assay determines the inhibitory effect of the compounds on the hydroxylation of L-tyrosine to L-DOPA, catalyzed by mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-tyrosine

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

-

Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.

-

In a 96-well plate, add the sodium phosphate buffer, the test compound solution at various concentrations, and the L-tyrosine solution.

-

Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at a specific wavelength (typically around 475-490 nm) at regular intervals to monitor the formation of dopachrome, a colored intermediate.

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The pIC50 is the negative logarithm of the IC50 value.

Cellular Melanin Content Assay

This assay quantifies the effect of the inhibitors on melanin production in a cellular context, typically using B16-F10 melanoma cells.

Materials:

-

B16-F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

1 N NaOH with 10% DMSO

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Microplate reader

Procedure:

-

Seed B16-F10 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). A vehicle control (DMSO) should be included.

-

After incubation, wash the cells with PBS and harvest them (e.g., by trypsinization).

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and heating at a controlled temperature (e.g., 80°C) for 1-2 hours.

-

Centrifuge the lysate to remove any insoluble material.

-

Measure the absorbance of the supernatant at a wavelength of around 405-490 nm using a microplate reader.

-

The melanin content is often normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

-

The results are typically expressed as a percentage of the melanin content in the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the key experimental workflows and the biological pathway relevant to the action of this compound.

Caption: General experimental workflow for the synthesis and evaluation of this compound and its analogs.

Caption: Simplified overview of the melanogenesis pathway and the inhibitory action of this compound.

References

Tyrosinase-IN-17 (CAS: 2427043-61-4): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-17, also identified as Compound 5b in primary literature, is a novel synthetic inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. With a CAS number of 2427043-61-4, this small molecule has garnered attention for its potential applications in dermatology and cosmetology as a skin-lightening agent and for the management of hyperpigmentation disorders. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this promising tyrosinase inhibitor.

Introduction to Tyrosinase and its Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the initial steps of melanin production.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[2] The overproduction of melanin can lead to various skin hyperpigmentation conditions such as melasma, freckles, and age spots.[3] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-depigmenting agents.

This compound: Compound Profile

This compound (Compound 5b) is characterized as a lipophilic and skin-permeable molecule, making it a suitable candidate for topical applications. It has been demonstrated to be a potent inhibitor of the monophenolase activity of tyrosinase and exhibits low cytotoxicity.

Chemical Properties

| Property | Value |

| CAS Number | 2427043-61-4 |

| Molecular Formula | C20H23NO3 |

| Molecular Weight | 325.40 g/mol |

Biological Activity

The inhibitory potency of this compound against mushroom tyrosinase has been quantified, with the primary activity observed against the monophenolase function of the enzyme.

| Parameter | Value | Reference |

| pIC50 (monophenolase) | 4.99 | |

| Cytotoxicity (CC50) | > 200 μM |

Mechanism of Action

This compound functions as a direct inhibitor of tyrosinase. While the precise kinetics are not fully elucidated in the public domain, its inhibitory activity on the monophenolase function suggests it likely competes with the substrate, L-tyrosine, for binding to the active site of the enzyme. Molecular docking studies have indicated that the benzyl substituent of this compound and similar analogs engages in significant interactions within the enzyme's active site, which may account for their inhibitory potency.

Figure 1: Simplified pathway of melanogenesis and the inhibitory action of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the evaluation of this compound's inhibitory and cytotoxic effects.

Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)

This spectrophotometric assay is used to determine the inhibitory effect of a compound on the oxidation of L-tyrosine by mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

L-Tyrosine

-

Potassium Phosphate Buffer (50 mM, pH 6.5)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer.

-

Prepare a stock solution of L-tyrosine in the same buffer. Gentle heating may be required for dissolution.

-

Prepare serial dilutions of this compound in the buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations

-

L-tyrosine solution

-

-

Initiate the reaction by adding the mushroom tyrosinase solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a defined period (e.g., 20-30 minutes) at a constant temperature (e.g., 25-37°C).

-

The rate of dopachrome formation is determined by the linear increase in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The pIC50 is the negative logarithm of the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the test compound on a relevant cell line, such as B16F10 murine melanoma cells.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Melanin Content Assay in B16F10 Cells

This assay quantifies the effect of the test compound on melanin production in melanoma cells.

Materials:

-

B16F10 murine melanoma cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (this compound)

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

1 N NaOH with 10% DMSO

-

6-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (with or without α-MSH stimulation) for 72 hours.

-

Wash the cells with Phosphate-Buffered Saline (PBS), detach them, and collect the cell pellets by centrifugation.

-

Dissolve the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

The melanin content can be normalized to the total protein concentration of a parallel cell lysate.

-

Results are typically expressed as a percentage of the melanin content in control (untreated or vehicle-treated) cells.

Figure 2: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising, potent, and non-cytotoxic inhibitor of tyrosinase. Its favorable physicochemical properties, including lipophilicity and skin permeability, make it an attractive candidate for further investigation in the fields of dermatology and cosmetic science. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify and expand upon the existing knowledge of this compound. Future studies could focus on elucidating the detailed kinetic mechanism of inhibition, evaluating its efficacy in more complex models such as 3D skin equivalents, and assessing its long-term stability and safety in topical formulations.

References

Lipophilic Tyrosinase Inhibitors for Enhanced Skin Permeation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of lipophilicity in the design and application of tyrosinase inhibitors for topical and transdermal delivery. Hyperpigmentation disorders, affecting a significant portion of the global population, are primarily driven by the overproduction of melanin, a process in which the enzyme tyrosinase plays a pivotal, rate-limiting role. Consequently, the inhibition of tyrosinase is a cornerstone of dermatological and cosmetic strategies to manage conditions such as melasma, age spots, and post-inflammatory hyperpigmentation.

Effective treatment, however, necessitates not only potent enzyme inhibition but also the ability of the active compound to permeate the stratum corneum, the skin's primary barrier. This guide delves into the molecular strategies for enhancing the lipophilicity of tyrosinase inhibitors, providing a comprehensive overview of their synthesis, in vitro evaluation, and the underlying biological pathways. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this promising therapeutic area.

The Role of Lipophilicity in Skin Permeation

The skin, particularly its outermost layer, the stratum corneum, presents a formidable barrier to the penetration of exogenous substances. This layer is composed of corneocytes embedded in a lipid-rich matrix, rendering it highly impermeable to hydrophilic molecules. For a topically applied tyrosinase inhibitor to reach the melanocytes in the basal layer of the epidermis where melanin synthesis occurs, it must possess a degree of lipophilicity to effectively partition into and diffuse through this lipidic environment.

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to cross the stratum corneum. However, an optimal balance is required; excessive lipophilicity can lead to the compound being retained within the lipid layers of the skin, preventing it from reaching its target. The "rule of five," formulated by Lipinski, provides a set of guidelines for predicting the druglikeness of a molecule, including parameters related to lipophilicity and molecular size, which are relevant for oral bioavailability but also offer insights for transdermal delivery.[1]

Quantitative Data on Lipophilic Tyrosinase Inhibitors

The following tables summarize key quantitative data for a selection of lipophilic tyrosinase inhibitors, allowing for a comparative analysis of their inhibitory potency and potential for skin permeation.

Table 1: Tyrosinase Inhibitory Activity of Selected Lipophilic Compounds

| Compound | Source/Type | Mushroom Tyrosinase IC50 (µM) | Human Tyrosinase IC50 (µM) | Inhibition Type | Reference |

| Glabridin | Natural (Licorice Root) | 0.43 | - | Non-competitive | [2] |

| Thiamidol | Synthetic | 108 | 1.1 | - | [2] |

| Deoxyarbutin | Synthetic | - | - | Reversible | [2] |

| Azo-resveratrol | Synthetic | 36.28 | - | - | [3] |

| Neorauflavane | Natural | 0.03 (monophenolase) | - | - | |

| (Z)-5-(2,4-dihydroxy benzylidene)thiazolidine-2,4-dione (MHY498) | Synthetic | 3.55 | - | - | |

| Rhodanine-3-propionic acid | Synthetic | 734.9 | - | - | |

| Lodoxamide | FDA-approved drug | - | - | - | |

| Cytidine 5′-(dihydrogen phosphate) | Natural product | - | - | - | |

| 2-S-lipoylcaffeic acid methyl ester (LCAME) | Synthetic | 0.05 (diphenolase), 0.83 (monophenolase) | 34.7 (Ki) | - | |

| Kojic Acid (Reference) | Fungal Metabolite | ~13.2 - 22.79 | - | Competitive/Mixed | |

| Arbutin (Reference) | Natural | 38,370 | - | - | |

| Hydroquinone (Reference) | Synthetic | 10,150 | - | - |

Table 2: Physicochemical Properties and Permeability of Selected Compounds

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Skin Permeability Notes | Reference |

| Glabridin | 324.37 | >3 | 2 | 4 | Good skin penetration reported. | |

| Thiamidol | 292.41 | ~3.5 | 2 | 4 | Designed for improved skin penetration. | |

| Deoxyarbutin | 256.29 | ~2.5 | 3 | 4 | Increased skin penetration compared to arbutin. | |

| Azo-resveratrol | 348.36 | High | 4 | 4 | High LogP suggests potential for good skin permeation. | |

| Rhodanine-3-propionic acid | 191.22 | ~0.5 | 1 | 3 | Markedly better skin permeability than arbutin-based formulations. | |

| Maculosin | 226.25 | - | 2 | 4 | Lower permeability but higher absorption rate than arbutin. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of lipophilic tyrosinase inhibitors.

Tyrosinase Activity Assay (Mushroom Tyrosinase)

This assay measures the inhibitory effect of a compound on the activity of mushroom tyrosinase, a commonly used model enzyme. The assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Test compounds and a positive control (e.g., Kojic Acid)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer and store in aliquots at -20°C.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. This solution should be prepared fresh and protected from light.

-

Dissolve test compounds and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with the buffer to achieve the desired final concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

-

Add 140 µL of sodium phosphate buffer.

-

Add 20 µL of the mushroom tyrosinase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (with DMSO but no inhibitor) and A_sample is the absorbance of the reaction with the test compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the permeation of compounds through a membrane, which can be synthetic, animal, or human skin.

Materials:

-

Franz diffusion cells

-

A suitable membrane (e.g., excised human or animal skin, or a synthetic membrane like Strat-M®)

-

Receptor solution (e.g., phosphate-buffered saline (PBS), potentially with a co-solvent like ethanol for lipophilic compounds to maintain sink conditions)

-

Test formulation containing the lipophilic tyrosinase inhibitor

-

Water bath with a circulating system to maintain temperature (typically 32°C for skin studies)

-

Magnetic stirrer

-

Syringes for sampling

-

Analytical instrumentation for quantifying the compound (e.g., HPLC)

Procedure:

-

Preparation of Franz Cells:

-

Clean the Franz cells thoroughly.

-

Degas the receptor solution to prevent air bubble formation.

-

Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the membrane.

-

-

Membrane Mounting:

-

Cut the skin or synthetic membrane to the appropriate size and hydrate it in the receptor solution before mounting.

-

Mount the membrane securely between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.

-

-

Experiment Execution:

-

Equilibrate the assembled Franz cells in a water bath at 32°C with constant stirring of the receptor fluid.

-

Apply a known amount of the test formulation evenly onto the surface of the membrane in the donor chamber.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber through the sampling port.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the permeated inhibitor.

-

-

Data Analysis:

-

Plot the cumulative amount of drug permeated per unit area of the membrane against time.

-

The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

-

The permeability coefficient (Kp) can be calculated using the following equation: Kp = Jss / C where C is the initial concentration of the drug in the donor compartment.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of the tyrosinase inhibitors on relevant cell lines, such as human melanocytes or keratinocytes.

Materials:

-

Human melanocyte or other relevant cell line

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value for cytotoxicity can be determined by plotting cell viability against the compound concentration.

-

Signaling Pathways and Visualizations

The regulation of melanogenesis is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for identifying novel targets for tyrosinase inhibitors and other melanogenesis-modulating agents.

The Melanogenesis Signaling Pathway

The primary signaling cascade that regulates melanin production is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte survival and differentiation and directly upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT).

Other signaling pathways, such as the stem cell factor (SCF)/c-KIT and Wnt/β-catenin pathways, also converge on the regulation of MITF expression and activity, highlighting the intricate network controlling melanin synthesis.

Caption: The α-MSH/MC1R signaling pathway leading to melanin synthesis.

Experimental Workflow for Evaluating Lipophilic Tyrosinase Inhibitors

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel lipophilic tyrosinase inhibitors.

Caption: A streamlined workflow for the evaluation of lipophilic tyrosinase inhibitors.

Conclusion

The development of effective topical treatments for hyperpigmentation hinges on the dual properties of potent tyrosinase inhibition and efficient skin permeation. Lipophilicity is a key molecular feature that governs the ability of a compound to traverse the stratum corneum and reach its target melanocytes. This guide has provided a comprehensive overview of the current understanding in this field, including quantitative data on promising inhibitors, detailed experimental protocols for their evaluation, and a visualization of the critical melanogenesis signaling pathway. By leveraging this information, researchers and drug development professionals can accelerate the discovery and optimization of novel lipophilic tyrosinase inhibitors for the next generation of skin depigmenting agents. Further research should focus on optimizing the balance between lipophilicity and aqueous solubility to maximize bioavailability in the epidermis, as well as exploring novel drug delivery systems to further enhance skin penetration and target specificity.

References

A Technical Guide to Non-Cytotoxic Inhibitors of Tyrosinase for Researchers and Drug Development Professionals

Introduction: Tyrosinase, a copper-containing enzyme, plays a pivotal role in the initial and rate-limiting steps of melanin biosynthesis. While melanin is crucial for protecting the skin from harmful ultraviolet radiation, its overproduction can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation. A critical challenge in this field is the development of inhibitors that are potent and specific for tyrosinase without exhibiting cytotoxicity to surrounding cells. This technical guide provides an in-depth overview of non-cytotoxic tyrosinase inhibitors, focusing on their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be broadly categorized based on their mechanism of action, which includes competitive, non-competitive, uncompetitive, and mixed-type inhibition.[1] Many inhibitors function by chelating the copper ions within the active site of the enzyme, thereby blocking the binding of the substrate, L-tyrosine.[1] Other mechanisms include acting as substrate analogues or interfering with the downstream signaling pathways that regulate tyrosinase expression and activity.[2][3]

Quantitative Data on Non-Cytotoxic Tyrosinase Inhibitors

The efficacy of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The non-cytotoxic nature of these inhibitors is confirmed through various cell viability assays. The following tables summarize the quantitative data for a selection of natural and synthetic non-cytotoxic tyrosinase inhibitors.

Natural Non-Cytotoxic Tyrosinase Inhibitors

| Compound | Source | Tyrosinase IC50 (µM) | Cytotoxicity Data | Cell Line | Reference |

| Aloesin | Aloe vera | - | No cytotoxicity in cell-based assays | - | [4] |

| β-Arbutin | Bearberry, Cranberry | Dose-dependent | Less cytotoxic than hydroquinone | Melanocytes | |

| Linderanolide B | Cinnamomum subavenium | Reduces human tyrosinase activity by 50% at 1 µM | Non-cytotoxic | Normal human skin cells | |

| Subamolide A | Cinnamomum subavenium | Reduces human tyrosinase activity by 50% at 1 µM | Non-cytotoxic | Normal human skin cells | |

| p-Coumaric acid | Various plants | Stronger inhibitor of human tyrosinase than kojic acid | - | - | |

| 8-Hydroxydaidzein | - | 6.17 µM (in B16 melanoma cells) | Not cytotoxic | B16 melanoma cells | |

| Glabrene | Licorice | 3.5 µM (monophenolase activity) | Minimal cytotoxicity | G361 human melanocytes | |

| Isoliquiritigenin | Licorice | 8.1 µM (monophenolase activity) | Minimal cytotoxicity | G361 human melanocytes | |

| Haginin A | Lespedeza cyrtobotrya | 10-fold more active than kojic acid (monophenolase) | - | Melanoma cells | |

| Oxyresveratrol | Morus alba | 32-fold more inhibitory than kojic acid | Reduced pigmentation in melanoma cells | Melanoma cells |

Synthetic Non-Cytotoxic Tyrosinase Inhibitors

| Compound | Tyrosinase IC50 (µM) | Cytotoxicity Data | Cell Line | Reference |

| Deoxyarbutin | Dose-dependent | Less cytotoxic than hydroquinone | - | |

| 4-Butylresorcinol | 21 µM (human tyrosinase) | - | - | |

| MHY1556 | - | Lacked significant cytotoxicity | B16F10 melanoma cells | |

| (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22 µM (mushroom tyrosinase) | No cytotoxicity issues | B16F10 melanoma cells | |

| 1,3,4-Oxadiazole derivative (Compound 66) | 0.003 µM | Not cytotoxic up to 50 µg/mL | α-MSH-stimulated cells | |

| Chalcone derivatives (2a, 2b, 2d) | Strong inhibition | Little or no cytotoxicity | B16 murine melanoma cells | |

| Chalcone-oxime derivatives (4a, 4b) | 4.77 µM (4a), 7.89 µM (4b) | No cytotoxicity | α-MSH induced B16 melanoma cells | |

| Compound 36 | Reduced melanin content by 20% at 50 µM | No significant cytotoxicity | Human melanocytes, mice |

Experimental Protocols

Accurate evaluation of tyrosinase inhibitors requires robust and standardized experimental protocols. This section details the methodologies for the key assays used in the characterization of non-cytotoxic tyrosinase inhibitors.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase. Mushroom tyrosinase is commonly used as it is commercially available and provides a good model for initial screening.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (pH 6.8)

-

Test compound

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 50 µL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of L-DOPA solution to each well.

-

Measure the absorbance at 510 nm at regular intervals for 30-60 minutes to determine the rate of dopachrome formation.

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

B16-F10 murine melanoma cells (or other relevant cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control for the desired exposure period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

-

Cultured cells and test compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for maximum LDH release control)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed and treat cells with the test compound as described for the MTT assay.

-

Prepare control wells: spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Signaling Pathways and Experimental Workflows

The regulation of melanogenesis is a complex process involving multiple intracellular signaling pathways. Understanding how non-cytotoxic inhibitors interact with these pathways is crucial for developing targeted therapies.

Melanogenesis Signaling Pathway

Melanin synthesis is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes, including tyrosinase. Several signaling pathways converge on MITF, including the cAMP/PKA, MAPK, and Wnt/β-catenin pathways.

References

Tyrosinase-IN-17: A Technical Guide to its Role in Melanogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin synthesis, a process known as melanogenesis, is primarily regulated by the enzyme tyrosinase. The aberrant production of melanin can lead to hyperpigmentary disorders. Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of pigmentation-related conditions. This technical guide provides a comprehensive overview of Tyrosinase-IN-17, a novel piperidine amide derivative, and its role as a potent inhibitor of tyrosinase. This document details its mechanism of action, presents quantitative inhibitory data, outlines detailed experimental protocols for its evaluation, and illustrates the key signaling pathways involved in melanogenesis that are pertinent to its function.

Introduction to this compound

This compound, also identified as compound 5b in the scientific literature, is a synthetic piperidine amide derivative of a benzoic acid.[1][2][3][4][5] It has been designed and synthesized as a potential inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. The core structure of this compound features a benzoyl moiety linked to a piperidine ring, a design intended to interact with the active site of the tyrosinase enzyme.

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of this compound against the monophenolase activity of mushroom tyrosinase has been quantified. The following table summarizes the available data.

| Compound | Parameter | Value | Reference |

| This compound (Compound 5b) | pIC50 | 4.99 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the direct inhibition of the tyrosinase enzyme. Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). By inhibiting these enzymatic activities, this compound effectively blocks the production of melanin.

The regulation of tyrosinase expression and activity is controlled by complex signaling pathways within melanocytes. A key pathway is the cyclic AMP (cAMP)-mediated pathway. Activation of the melanocortin 1 receptor (MC1R) by stimuli such as α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.

Other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, also play crucial roles in regulating melanogenesis. The ERK pathway, when activated, can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis. Conversely, the precise role of the Akt pathway can be context-dependent, but it is also known to influence MITF activity. While the direct effects of this compound on these specific signaling pathways have not been explicitly reported, its action as a tyrosinase inhibitor places it downstream of these regulatory cascades.

Visualizing the Melanogenesis Signaling Pathway

The following diagram illustrates the central signaling pathway regulating tyrosinase expression and melanogenesis.

Caption: Core melanogenesis signaling pathway.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to evaluate the efficacy and mechanism of tyrosinase inhibitors like this compound.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-Tyrosine or L-DOPA (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions to obtain a range of concentrations.

-

In a 96-well plate, add 20 µL of the test compound solution to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (e.g., 2 mM L-Tyrosine or L-DOPA in phosphate buffer).

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the inhibitory effects observed are not due to cytotoxicity.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

Procedure:

-

Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Melanin Content Assay in B16F10 Cells

This assay quantifies the effect of the test compound on melanin production in a cellular context.

Materials:

-

B16F10 melanoma cells

-

α-MSH (optional, to stimulate melanogenesis)

-

Test compound (this compound)

-

PBS (Phosphate-Buffered Saline)

-

1 N NaOH with 10% DMSO

-

6-well cell culture plate

Procedure:

-

Seed B16F10 cells in a 6-well plate (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, with or without α-MSH, for 72 hours.

-

Wash the cells with PBS, detach them using trypsin, and collect the cell pellets by centrifugation.

-

Dissolve the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of each sample, which can be determined using a BCA protein assay.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in cells treated with the test compound.

Materials:

-

B16F10 melanoma cells

-

Lysis buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100)

-

L-DOPA solution

-

96-well plate

Procedure:

-

Seed and treat B16F10 cells as described in the melanin content assay.

-

After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA solution.

-

Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

-

The tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the protein concentration.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for evaluating a tyrosinase inhibitor.

References

- 1. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. STAP-2 Protein Expression in B16F10 Melanoma Cells Positively Regulates Protein Levels of Tyrosinase, Which Determines Organs to Infiltrate in the Body - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Binding Landscape of Tyrosinase-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding characteristics of Tyrosinase-IN-17, a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its characterization, and visual representations of its molecular interactions and the workflow for its investigation.

Quantitative Analysis of Tyrosinase Inhibition

This compound, also identified as compound 5b in the primary literature, has demonstrated significant inhibitory activity against the monophenolase function of mushroom tyrosinase.[1][2][3] The inhibitory potency of this compound and its analogs, as reported by Varela et al. (2023), is summarized below. The activity is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Compound ID | Structure | Monophenolase Activity (pIC50) | Diphenolase Activity (pIC50) | Cytotoxicity (CC50) |

| This compound (5b) | Benzoyl piperazine derivative | 4.99 | Not Reported | > 200 µM |

| 3a | Cinnamoyl piperazine derivative | Not Reported | 4.18 | Not Reported |

Note: The primary study highlights that the inhibitory activity of these compounds is not linked to antiradical activity, suggesting a direct interaction with the enzyme, likely through competition with the substrate.[1][2]

Elucidating the Binding Interaction: A Proposed Model

Molecular docking studies have been instrumental in hypothesizing the binding mode of this compound within the active site of tyrosinase. These computational models suggest that the benzyl substituent of this compound plays a crucial role in establishing key interactions within the enzyme's binding pocket, which may account for its enhanced potency compared to other analogs.

Experimental Protocols

The characterization of this compound's inhibitory activity involves a combination of enzymatic assays and computational modeling. The following are detailed methodologies representative of those used in the investigation of novel tyrosinase inhibitors.

Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)

This spectrophotometric assay is widely used to determine the inhibitory effect of compounds on the hydroxylation of L-tyrosine to L-DOPA, catalyzed by tyrosinase.

-

Reagent Preparation:

-

Phosphate Buffer (67 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 52.5 units/mL in phosphate buffer).

-

L-DOPA solution (5 mM in phosphate buffer).

-

Test compound (this compound) stock solution dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following in order:

-

Phosphate buffer.

-

Test compound solution at various concentrations.

-

Mushroom tyrosinase solution.

-

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution.

-

Incubate again at the same controlled temperature for a specific duration (e.g., 10 minutes).

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475 nm) using a microplate reader.

-

A blank control group should be run in parallel, containing the solvent instead of the test compound.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The pIC50 is then calculated as the negative logarithm of the IC50 value.

-

Molecular Docking Simulation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

-

Preparation of the Receptor (Tyrosinase):

-

Obtain the three-dimensional crystal structure of mushroom tyrosinase from a protein databank (e.g., PDB ID: 2Y9X).

-

Prepare the protein structure for docking by removing water molecules, adding polar hydrogens, and assigning charges using molecular modeling software (e.g., AutoDock Tools).

-

Define the binding site (grid box) around the active site residues, particularly the copper ions.

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a suitable force field.

-

Assign charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Perform the docking using a program like AutoDock Vina. The software will explore various conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

-

The docking algorithm, such as a genetic algorithm, is used to search for the optimal binding pose.

-

-

Analysis of Results:

-

Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most probable binding mode.

-

Visualize the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, and interactions with the copper ions) using software like PyMOL or Discovery Studio. This analysis provides insights into the key structural features responsible for the inhibitor's activity.

-

Investigative Workflow for Tyrosinase Inhibitors

The discovery and characterization of novel tyrosinase inhibitors like this compound typically follow a structured workflow that integrates computational and experimental approaches.

References

- 1. Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Investigation of StructureâActivity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - ACS Omega - Figshare [figshare.com]

Methodological & Application

Application Notes: Cellular Tyrosinase Activity Assay Using Tyrosinase-IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the rate-limiting steps of tyrosine hydroxylation to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dysregulation of tyrosinase activity is associated with hyperpigmentation disorders such as melasma and age spots.[3] Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in dermatology and cosmetology.[4] Tyrosinase-IN-17 is a potent, lipophilic, and skin-permeable tyrosinase inhibitor, making it a valuable tool for studying melanogenesis and for the development of novel depigmenting agents.[5]

These application notes provide a detailed protocol for measuring cellular tyrosinase activity in B16F10 murine melanoma cells and for evaluating the inhibitory potential of this compound.

Principle of the Assay

The cellular tyrosinase activity assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase present in cell lysates. In this colorimetric assay, the cell lysate, containing active tyrosinase, is incubated with L-DOPA. The tyrosinase in the lysate converts the L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. By introducing a tyrosinase inhibitor, such as this compound, a reduction in the rate of dopachrome formation can be quantified, allowing for the determination of the inhibitor's potency.

Quantitative Data Summary

The inhibitory activity of this compound and a standard tyrosinase inhibitor, kojic acid, are summarized below. The pIC50 value for this compound was converted to an IC50 value for direct comparison.

| Compound | IC50 | Cell Line | Notes |

| This compound | 10.23 µM | Not specified | pIC50 = 4.99 |

| Kojic Acid | ~26.51 ppm | Not specified | Used as a standard positive control for tyrosinase inhibition. |

Note: The IC50 value for this compound is calculated from its reported pIC50 value. Experimental conditions for determining the IC50 values may vary between studies.

Experimental Protocols

Materials and Reagents

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Cell lysis buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (or other test inhibitor)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Cell Culture

-

Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

Preparation of Cell Lysate

-

Seed B16F10 cells in a suitable culture dish (e.g., 10 cm dish) and grow until they reach 80-90% confluency.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold cell lysis buffer and incubating on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cellular tyrosinase, and determine the protein concentration using a suitable method (e.g., BCA protein assay).

-

Adjust the protein concentration of the lysate to a working concentration (e.g., 1 mg/mL) with cell lysis buffer.

Cellular Tyrosinase Activity Assay

-

Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to triplicate wells:

-

Test wells: A specific volume of cell lysate, varying concentrations of this compound, and lysis buffer to a final volume.

-

Positive control wells: The same volume of cell lysate, a known concentration of kojic acid, and lysis buffer.

-

Negative control wells: The same volume of cell lysate, the vehicle control (e.g., DMSO), and lysis buffer.

-

Blank wells: The same volume of lysis buffer without cell lysate.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding a freshly prepared solution of L-DOPA (e.g., 5 mM final concentration) to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode at 37°C for a specified period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 5 minutes).

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the rate of reaction in the negative control wells and V_sample is the rate of reaction in the test wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the cellular tyrosinase activity assay.

Tyrosinase Signaling Pathway and Inhibition

Caption: Simplified signaling pathway of melanogenesis and the point of inhibition by this compound.

References

Application Notes and Protocols for Tyrosinase-IN-17 in B16F10 Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase-IN-17 is a lipophilic and skin-permeable small molecule inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Its non-cytotoxic nature makes it a promising candidate for research in melanogenesis-related diseases, including melanoma.[1] These application notes provide detailed protocols for the use of this compound in B16F10 murine melanoma cells, a widely used model for studying melanogenesis and melanoma biology. The following protocols outline methods for cell culture, cytotoxicity assessment, and the evaluation of this compound's efficacy in inhibiting melanin production and cellular tyrosinase activity.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound (Compound 5b) | --INVALID-LINK-- |

| CAS Number | 2427043-61-4 | --INVALID-LINK-- |

| Molecular Formula | C₂₃H₂₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 392.45 | --INVALID-LINK-- |

| Appearance | A solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| pIC₅₀ | 4.99 | --INVALID-LINK-- |

Experimental Protocols

General Cell Culture of B16F10 Melanoma Cells

B16F10 cells are a murine melanoma cell line that readily produces melanin and is commonly used for screening anti-melanogenic compounds.

Materials:

-

B16F10 cells (e.g., ATCC® CRL-6475™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

Cell culture flasks (T-25 or T-75)

-

6-well, 12-well, and 96-well cell culture plates

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Thawing Cells: Thaw cryopreserved B16F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete DMEM. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Cell Maintenance: Culture cells in T-75 flasks. Renew the culture medium every 2 to 3 days.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and rinse the cell layer with PBS. Add 1-2 mL of trypsin-EDTA solution and incubate at 37°C until cells detach. Add fresh medium to inactivate the trypsin and dispense the cell suspension into new flasks at a subcultivation ratio of 1:10.

Cell Viability (MTT) Assay

This assay is crucial to determine the non-toxic concentration range of this compound.

Materials:

-

B16F10 cells

-

Complete DMEM

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-